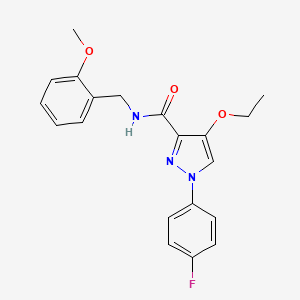![molecular formula C7H8N4O B2491990 5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 101208-60-0](/img/structure/B2491990.png)
5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of “5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one” involves various methods, including the organoiodine (III)-mediated synthesis. For instance, Kumar et al. (2009) detailed the synthesis of 12 new derivatives through the oxidation of pyrimidinylhydrazones using iodobenzene diacetate in dichloromethane, demonstrating the compound's versatility in generating antibacterial agents (Kumar et al., 2009).
Molecular Structure Analysis
The molecular structure of “this compound” derivatives has been elucidated through various techniques, including X-ray diffraction. Lahmidi et al. (2019) characterized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Lahmidi et al., 2019).
Chemical Reactions and Properties
“this compound” undergoes various chemical reactions, leading to a wide range of derivatives with potential biological activities. For example, Farghaly (2008) reported on reactions with N,N-dimethylformamide dimethylacetal yielding enaminone compounds, which further react to afford substituted pyridine, pyrazole, and isoxazole derivatives (Farghaly, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity :
- A study focused on the synthesis of novel pyrimidinyl hydrazones and 3-(quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives, highlighting their DNA photocleavage activity. These compounds showed significant activity in converting the supercoiled form of DNA into the open circular form, suggesting potential applications in molecular biology and drug development (Sharma et al., 2015).
Antiproliferative Activity :
- Research on platinum(IV) complexes with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine and other derivatives showed that these compounds have antiproliferative activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Łakomska et al., 2008).
Antimicrobial and Antifungal Applications :
- Copper(II) and Zinc(II) complexes with triazolopyrimidine ligands, including 5,7-dimethyl derivatives, exhibited improved antibacterial and antifungal activities compared to free ligands. These findings suggest the potential use of these complexes in developing new antimicrobial agents (Argăseală et al., 2022).
Organometallic Chemistry :
- The synthesis and characterization of metal complexes with 5,7-dimethyl[1, 2, 4] triazolo[1,5-a]-pyrimidine have been explored, revealing insights into their structural and electronic properties. These complexes have potential applications in catalysis and material science (Dillen et al., 1983).
Antitumor Activities :
- Novel inhibitors of FGFR1 were synthesized from 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, showing potent antitumor activities against various cancer cell lines. These compounds represent a new class of potential therapeutic agents for treating FGFR1-mediated cancers (Ye et al., 2015).
Eigenschaften
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6-9-10-7(12)11(6)5(2)8-4/h3H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDHGOUQPZWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C(=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

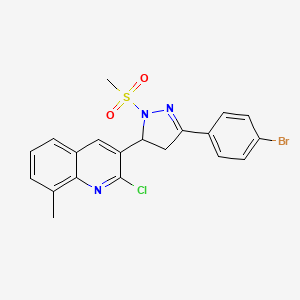
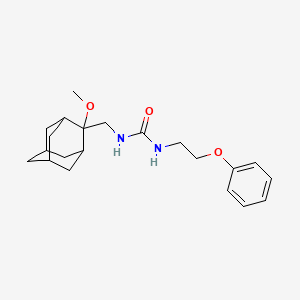

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)
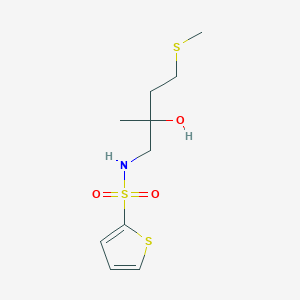
![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)
![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)
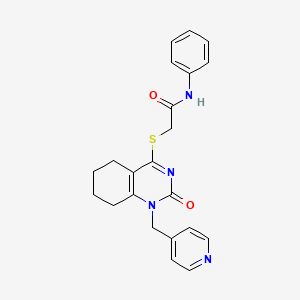
![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)
![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)
